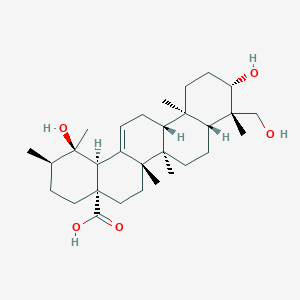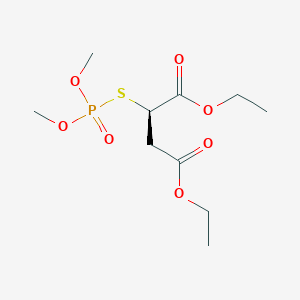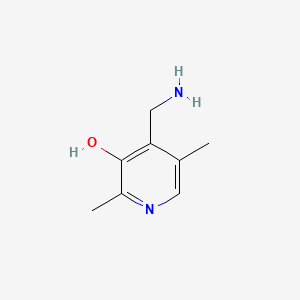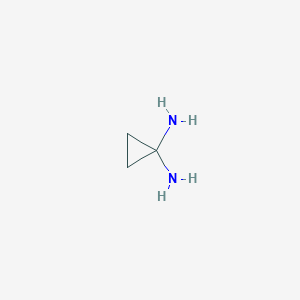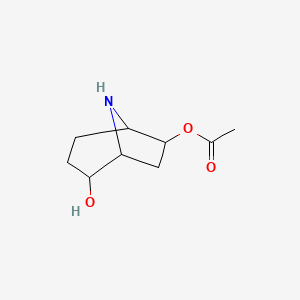
Bao gong teng A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bao gong teng A involves several steps. One method includes the alkylation of 3-hydroxypyridine with benzylbromide to form 1-benzyl-3-hydropyridinium bromide. This intermediate is then condensed with acrylonitrile using triethylamine at reflux temperature, yielding a bicyclic nitrile . The reduction of this nitrile with lithium aluminum hydride produces the bicyclic hydroxy nitrile . Further steps involve protection, oxidation, and hydrogenation reactions to yield the final product .
Industrial Production Methods
. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bao gong teng A undergoes various chemical reactions, including:
Oxidation: For example, the oxidation of intermediates with m-chloroperbenzoic acid.
Substitution: Alkylation and other substitution reactions are involved in the synthesis.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (MCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen over palladium/carbon (H2/Pd-C)
Solvents: Chloroform (CHCl3), ethanol (EtOH)
Catalysts: Triethylamine, benzylbromide
Major Products
The major product of these reactions is this compound itself, along with various intermediates such as bicyclic nitriles and hydroxy derivatives .
Applications De Recherche Scientifique
Bao gong teng A has several scientific research applications:
Cardiovascular Research: Due to its hypotensive activity, it is used to study blood pressure regulation.
Glaucoma Research: Its miotic activity makes it valuable in the study and treatment of glaucoma.
Muscarinic Receptor Studies: As a muscarinic agonist, it is used to investigate the function and pharmacology of muscarinic acetylcholine receptors.
Natural Product Synthesis: It serves as a model compound for the synthesis of other tropane alkaloids.
Mécanisme D'action
Bao gong teng A exerts its effects primarily through its action as a muscarinic agonist . It binds to muscarinic acetylcholine receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding leads to various physiological responses, including reduced intraocular pressure (useful in glaucoma) and lowered blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Physostigmine: An acetylcholinesterase inhibitor used to increase acetylcholine levels.
Uniqueness
Bao gong teng A is unique due to its dual hypotensive and miotic activities, which are not commonly found together in other compounds . Additionally, its natural origin from Erycibe obtusifolia Benth adds to its uniqueness .
Conclusion
This compound is a valuable compound with significant applications in cardiovascular and glaucoma research. Its unique properties and natural origin make it an important subject of study in the fields of chemistry, biology, and medicine.
Propriétés
IUPAC Name |
(2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBMHMVOFJROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
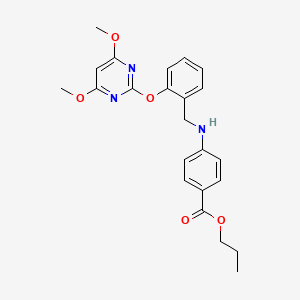
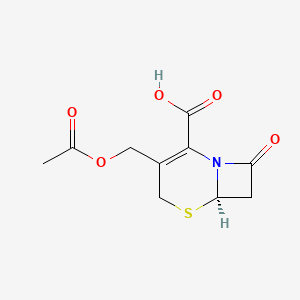
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
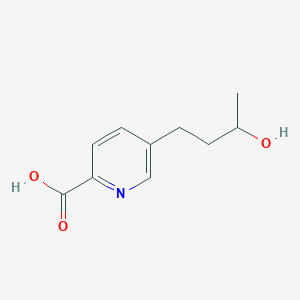
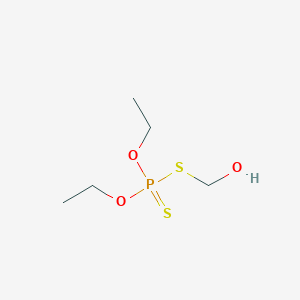
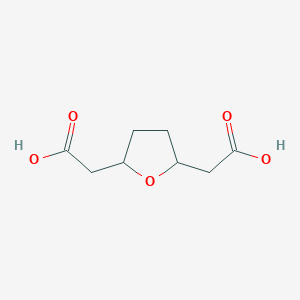
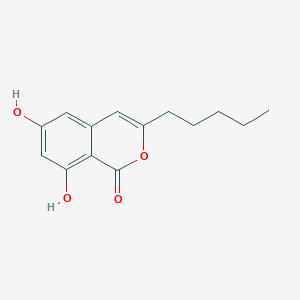
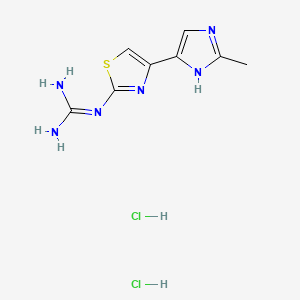
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)
